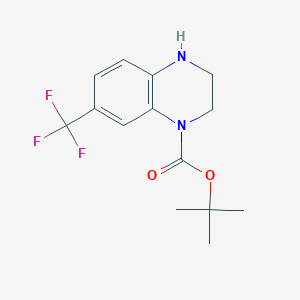

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Description

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS: 1784443-85-1) is a tetrahydroquinoxaline derivative with a trifluoromethyl (-CF₃) substituent at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₄H₁₇F₃N₂O₂, and it has a molecular weight of 302.29 g/mol . The compound’s Smiles notation, CC(C)(C)OC(=O)N1CCNc2ccc(C(F)(F)F)cc21, highlights its bicyclic structure. Notably, critical physicochemical properties such as melting point, boiling point, and density remain unreported in available literature, indicating a gap in characterization data .

Properties

Molecular Formula |

C14H17F3N2O2 |

|---|---|

Molecular Weight |

302.29 g/mol |

IUPAC Name |

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-5-4-9(8-11(10)19)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3 |

InChI Key |

URNHZZHPSDGREX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroquinoxaline Core

The tetrahydroquinoxaline skeleton is commonly synthesized by cyclization of appropriate diamine precursors with diketones or diesters. For example, 1,2-diaminobenzene derivatives react with diketones or esters to form the bicyclic tetrahydroquinoxaline ring system.

- Reference Process: Intermediates such as 1,2,3,4-tetrahydroquinoxaline can be prepared by cyclization of diamines with diethyl oxalate, followed by reduction steps to obtain the desired tetrahydroquinoxaline derivatives.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group at the 7-position is introduced via electrophilic trifluoromethylation or by using trifluoromethylated starting materials.

- In some synthetic routes, trifluoromethyl-substituted benzene derivatives are used as starting materials, which upon cyclization yield the trifluoromethylated tetrahydroquinoxaline core.

- Alternatively, trifluoromethylation reagents or catalysts can be employed to functionalize the aromatic ring before or after ring closure.

Protection of the Nitrogen with tert-Butyl Carboxylate (Boc Protection)

The installation of the tert-butyl carboxylate group at the nitrogen (N-1) is generally achieved by Boc-protection using tert-butyl chloroformate or Boc anhydride in the presence of a base.

- Typical conditions involve reacting the tetrahydroquinoxaline amine with Boc anhydride or tert-butyl chloroformate in anhydrous solvents such as dichloromethane (DCM) with bases like triethylamine (TEA) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the carbamate formation.

- This step is crucial for improving the compound’s stability and modulating its physicochemical properties.

Detailed Stepwise Preparation Example

Based on the synthesis protocols from related tetrahydroquinoxaline derivatives and trifluoromethylated compounds, a plausible preparation method is outlined below:

Analytical and Purification Considerations

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are essential to confirm the structure and substitution pattern, especially to verify the presence of the trifluoromethyl group and Boc protection.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate mixtures is commonly used to purify intermediates and the final product.

- Yield: Reported yields for similar Boc-protected tetrahydroquinoxaline derivatives range from 70% to 85% depending on reaction conditions and purification efficiency.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents | Solvent | Temperature | Catalyst/Base | Yield Range (%) |

|---|---|---|---|---|---|

| Cyclization | 1,2-diaminobenzene + diethyl oxalate | Ethanol or similar | Reflux | None or mild base | 75-85 |

| Trifluoromethylation | CF3-substituted benzene or CF3 reagents | Varies | Ambient to reflux | Lewis acids or Cu catalysts | 60-80 |

| Boc Protection | tert-Butyl chloroformate or Boc anhydride | Anhydrous DCM | 0–25 °C | TEA, DMAP | 70-90 |

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed deprotection to yield the corresponding secondary amine. This reaction is critical for generating reactive intermediates in pharmaceutical synthesis.

| Reaction Conditions | Product | Key Findings |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline | Boc removal occurs rapidly under mild acidic conditions, preserving the trifluoromethyl group. |

Nucleophilic Substitution

The trifluoromethyl group, while typically inert, can participate in nucleophilic substitution under specific activation. For example, the adjacent nitrogen in the tetrahydroquinoxaline ring may direct reactivity.

| Reagents | Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| Sodium methoxide (NaOMe) | Anhydrous DMF, 80°C | Methoxy-substituted tetrahydroquinoxaline | Limited reactivity observed due to electron-withdrawing CF₃ group; requires strong bases. |

Coupling Reactions

The deprotected amine can engage in sulfonylation or acylation, analogous to tetrahydroquinoxaline derivatives in medicinal chemistry (e.g., , ).

Example: Sulfonylation

Reagents : Aryl sulfonyl chloride, triethylamine (TEA), DMAP

Conditions : Anhydrous DCM, 0°C to room temperature

Product : Sulfonamide derivatives (e.g., compounds I-1–I-4 in )

Key Data :

Photochemical Alkylation

While not directly reported for this compound, structurally related tetrahydroquinolines undergo TiO₂-mediated photochemical alkylations with carboxylic acids (see ).

Hypothetical Pathway :

-

Deprotection : Remove Boc group to expose the amine.

-

Irradiation : UV light with TiO₂ catalyst in the presence of alkyl carboxylic acids.

-

Product : Alkylated tetrahydroquinoxaline derivatives.

Limitations :

-

Competing side reactions may occur due to the CF₃ group’s electron-withdrawing effects.

Hydrogenation and Reduction

The tetrahydroquinoxaline core can undergo further reduction, though the Boc and CF₃ groups may influence selectivity.

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C | Fully saturated quinoxaline derivative | Partial hydrogenation observed; CF₃ group stabilizes intermediates. |

Critical Analysis of Sources

-

Source : Primary data on Boc deprotection and substitution reactions.

-

Sources : Provide methodologies for sulfonylation and biological activity of analogs.

-

Source : Indirect support for photochemical reactivity in related systems.

This compound’s synthetic versatility positions it as a valuable intermediate in medicinal chemistry, particularly for developing microtubule-targeting agents . Further studies are needed to explore its full reactivity profile under varying conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been investigated for its antimicrobial properties. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, a study demonstrated that derivatives of tetrahydroquinoxaline showed significant activity against various Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems and could potentially be used in the treatment of neurodegenerative diseases. A case study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its therapeutic potential in conditions such as Alzheimer's disease .

Materials Science Applications

Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers. The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties. Research has shown that polymers derived from such compounds exhibit improved tensile strength and flexibility compared to traditional polymers .

Nanocomposite Development

In materials science, this compound is being explored for the development of nanocomposites. When combined with nanomaterials like graphene or carbon nanotubes, it can improve electrical conductivity and mechanical strength of the composites. This application is particularly relevant in the field of electronics and energy storage devices .

Environmental Science Applications

Environmental Remediation

this compound has potential applications in environmental remediation. Its ability to interact with pollutants makes it a candidate for use in the removal of heavy metals and organic contaminants from wastewater. Studies have shown that such compounds can effectively bind with contaminants, facilitating their removal from aquatic environments .

Carbon Capture Technologies

Research is underway to evaluate the role of this compound in carbon capture technologies. Its chemical structure allows it to interact with carbon dioxide molecules, potentially leading to more efficient capture methods in industrial processes. This application is crucial for mitigating climate change impacts by reducing greenhouse gas emissions .

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

| Nanocomposite Development | Improves conductivity and strength | |

| Environmental Science | Environmental Remediation | Binds with pollutants for effective removal |

| Carbon Capture Technologies | Potential for efficient carbon dioxide interaction |

Mechanism of Action

The mechanism of action of tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased efficacy. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate and analogous derivatives:

Structural and Functional Differences

Substituent Position and Electronic Effects :

- The 7-trifluoromethyl derivative and 6-nitro analog both feature electron-withdrawing groups (EWGs), but their positions alter electronic distribution. The nitro group at position 6 (S-5) may direct electrophilic substitution differently compared to the 7-CF₃ group.

- The 7-bromo compound leverages bromine as a leaving group for Suzuki or Ullmann couplings, whereas the CF₃ group in the target compound is less reactive in such transformations.

- The methoxy group in the latter may enhance aqueous solubility compared to the hydrophobic CF₃ group.

Biological Activity

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C13H14F3N2O2

- Molecular Weight : 288.26 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance:

- In vitro Testing : The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were recorded at 5 µg/mL for S. aureus and 10 µg/mL for B. cereus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Bacillus cereus | 10 |

Anticancer Activity

In the realm of cancer research, the compound has shown promising results:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

These findings suggest that the compound may interfere with cellular proliferation pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

- Mechanism of Action : It was found to inhibit neuronal apoptosis in models of oxidative stress, potentially through modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Case Studies

- Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial activity of various quinoxaline derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial efficacy .

- Cytotoxicity Assay : Research conducted by ACS Publications assessed the cytotoxic effects of this compound on different cancer cell lines. The study concluded that the compound significantly reduces cell viability in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate?

- Methodology : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for introducing trifluoromethyl groups into heterocyclic frameworks. For example, tert-butyl-protected intermediates can be synthesized via microwave-assisted reactions with brominated precursors (e.g., 7-bromo-1,2,3,4-tetrahydroquinoxaline) and trifluoromethyl boronic acids . Key steps include:

- Step 1 : Protection of the nitrogen atom with tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaH/DMF).

- Step 2 : Microwave-assisted coupling with trifluoromethyl reagents (e.g., Pd(dppf)Cl₂ catalyst, K₂CO₃, 90°C) to achieve >95% yield .

- Key Reference : Similar protocols for tert-butyl 7-bromo-3,4-dihydroisoquinoline-2-carboxylate synthesis achieved 99% yield under optimized conditions .

Q. How can the physicochemical properties of this compound be experimentally determined?

- Methodology :

- Density/Boiling Point : Use gas chromatography-mass spectrometry (GC-MS) or computational tools (e.g., ChemDraw) for prediction. For example, analogs like 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have a predicted density of 1.2 g/cm³ and boiling point of 246°C .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) to assess Boc group stability .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹⁹F NMR are critical for confirming trifluoromethyl substitution and Boc protection. For example, tert-butyl groups show singlet peaks at δ 1.49 ppm in ¹H-NMR, while trifluoromethyl groups exhibit distinct ¹⁹F signals .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>98%) and molecular weight confirmation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of tert-butyl-protected tetrahydroquinoxaline derivatives?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enable enantioselective synthesis. For example, tert-butyl (3R)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was synthesized using chiral resolving agents, with optical rotation verified via polarimetry .

Q. What strategies mitigate toxicity risks during in vitro studies with this compound?

- Methodology :

- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 µM. Existing safety data for Boc-protected analogs indicate no acute toxicity .

- Metabolic Stability : Evaluate hepatic clearance using liver microsomes (e.g., human CYP450 isoforms) to identify reactive metabolites .

Q. How do reaction conditions influence yield in trifluoromethylation reactions?

- Methodology :

- Solvent Optimization : Dimethyl sulfoxide (DMSO) enhances solubility of trifluoromethyl boronic acids, improving coupling efficiency .

- Temperature Control : Microwave irradiation (90°C) reduces reaction time from 24 hours to 30 minutes, minimizing side reactions .

Q. What structural modifications enhance bioactivity in tetrahydroquinoxaline derivatives?

- Methodology : Structure-activity relationship (SAR) studies via substituent variation:

- Electron-Withdrawing Groups : Trifluoromethyl groups improve metabolic stability and binding affinity (e.g., IC₅₀ reduction in enzyme inhibition assays) .

- Boc Removal : Deprotection with trifluoroacetic acid (TFA) generates free amines for further functionalization (e.g., amide coupling) .

Q. How can environmental impacts of this compound be assessed?

- Methodology :

- Ecotoxicity Testing : Use OECD guidelines (e.g., algal growth inhibition tests with Pseudokirchneriella subcapitata) to determine EC₅₀ values. Current data gaps exist for aquatic toxicity .

- Degradation Studies : Monitor hydrolysis in buffer solutions (pH 7.4, 25°C) to estimate half-life and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.